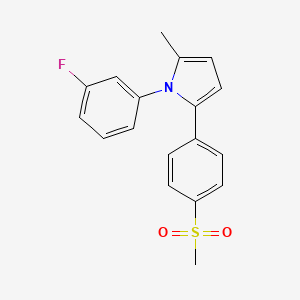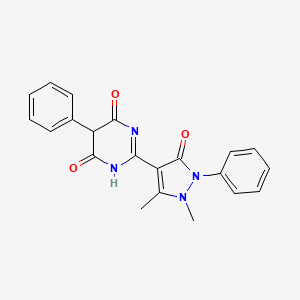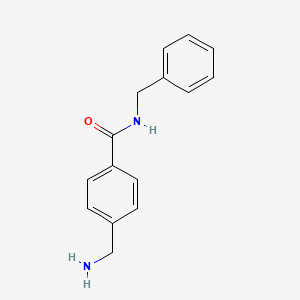
tert-butyl N-(piperazine-1-carbonyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(piperazine-1-carbonyl)carbamate is a chemical compound with the molecular formula C9H18N2O2. It is commonly used in organic synthesis and serves as a building block for various bioactive molecules. This compound is known for its stability and versatility in chemical reactions, making it a valuable intermediate in pharmaceutical and chemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(piperazine-1-carbonyl)carbamate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile or methanol at room temperature. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-(piperazine-1-carbonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with aryl halides to form corresponding amine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include aryl halides, copper(I) bromide, and potassium phosphate.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .
Aplicaciones Científicas De Investigación
Tert-butyl N-(piperazine-1-carbonyl)carbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl N-(piperazine-1-carbonyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 1-piperazinecarboxylate: Similar in structure but lacks the carbonyl group attached to the piperazine ring.
N-tert-Butoxycarbonyl piperazine: Another related compound with similar applications in organic synthesis.
Uniqueness
Tert-butyl N-(piperazine-1-carbonyl)carbamate is unique due to its specific functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and pharmaceuticals .
Propiedades
Fórmula molecular |
C10H19N3O3 |
|---|---|
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
tert-butyl N-(piperazine-1-carbonyl)carbamate |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)12-8(14)13-6-4-11-5-7-13/h11H,4-7H2,1-3H3,(H,12,14,15) |
Clave InChI |
MZPJOZZZQUWJHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(=O)N1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B13877043.png)


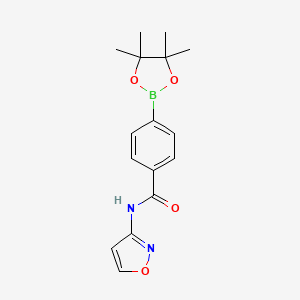
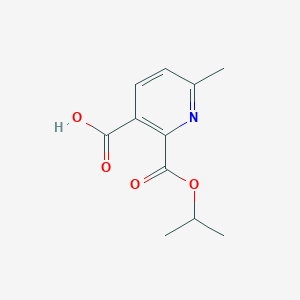


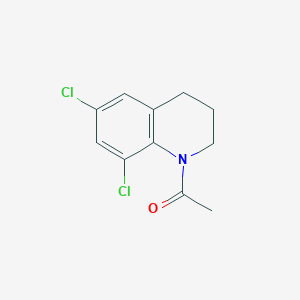
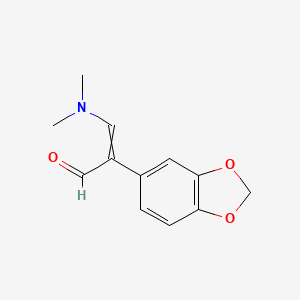
![2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid](/img/structure/B13877080.png)
![2-(5-Bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13877081.png)
